molecular formula C8H5F3INO B172989 2,2,2-trifluoro-N-(2-iodophenyl)acetamide CAS No. 143321-89-5

2,2,2-trifluoro-N-(2-iodophenyl)acetamide

Cat. No.: B172989
CAS No.: 143321-89-5
M. Wt: 315.03 g/mol
InChI Key: OMPMADRXWAHDGV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-iodophenyl)acetamide is a chemical compound with the molecular formula C8H5F3INO and a molecular weight of 315.03 g/mol It is characterized by the presence of trifluoromethyl and iodophenyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2-iodophenyl)acetamide typically involves the reaction of 2-iodoaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-iodophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,2,2-Trifluoro-N-(2-iodophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-iodophenyl)acetamide depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

2,2,2-Trifluoro-N-(2-iodophenyl)acetamide can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3INO/c9-8(10,11)7(14)13-6-4-2-1-3-5(6)12/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPMADRXWAHDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364188
Record name 2,2,2-trifluoro-N-(2-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143321-89-5
Record name 2,2,2-trifluoro-N-(2-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is interesting about the structure of 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide?

A1: The abstract highlights two interesting structural features of this compound:

  • Disorder of fluorine atoms: The three fluorine atoms in the molecule exhibit positional disorder over two sets of sites with a specific occupancy ratio []. This means that the fluorine atoms can occupy different positions within the molecule, leading to slightly different molecular conformations.
  • Hydrogen bonding and chain formation: The molecules interact with each other through N—H⋯O hydrogen bonds, leading to the formation of chains that extend along the c-axis of the crystal lattice [].

Q2: Can you elaborate on the observed disorder in the fluorine atoms?

A2: The research states that the three fluorine atoms are disordered over two sets of sites with an occupancy ratio of 0.615(14):0.385(14) []. This indicates that approximately 61.5% of the molecules in the crystal structure have the fluorine atoms in one set of positions, while the remaining 38.5% have them in another set of positions. This disorder arises from the relatively free rotation around the C-C bond connecting the trifluoromethyl (CF3) group to the rest of the molecule.

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